![molecular formula C14H15NO B031756 [4-(4-Methoxyphenyl)phenyl]methanamine CAS No. 769073-20-3](/img/structure/B31756.png)

[4-(4-Methoxyphenyl)phenyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

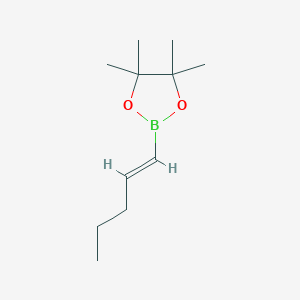

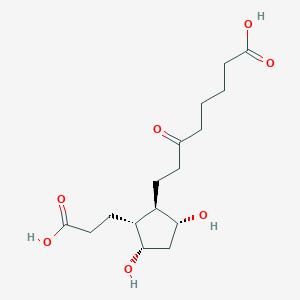

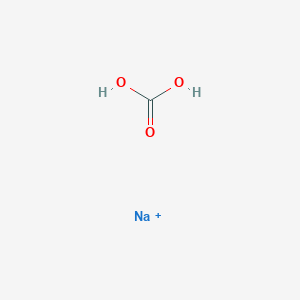

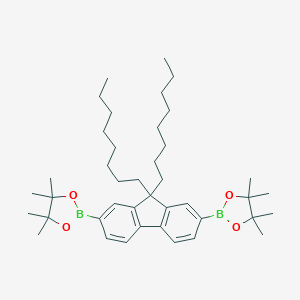

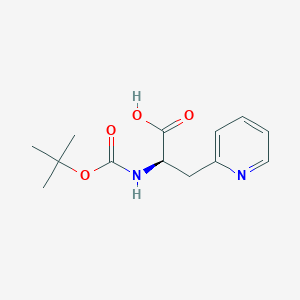

“[4-(4-Methoxyphenyl)phenyl]methanamine” is an aralkylamino compound that is benzylamine substituted by a methoxy group at the para position . It is a primary amino compound, an aromatic ether, and an aralkylamino compound .

Molecular Structure Analysis

The molecular formula of “[4-(4-Methoxyphenyl)phenyl]methanamine” is C14H15NO . The InChI representation of the molecule isInChI=1S/C14H15NO/c1-16-13-9-7-12 (8-10-13)14 (15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3/t14-/m1/s1 . Physical And Chemical Properties Analysis

The molecular weight of “[4-(4-Methoxyphenyl)phenyl]methanamine” is 213.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 213.115364102 g/mol and the monoisotopic mass is 213.115364102 g/mol . The topological polar surface area is 35.2 Ų .科学的研究の応用

Amination Reactions

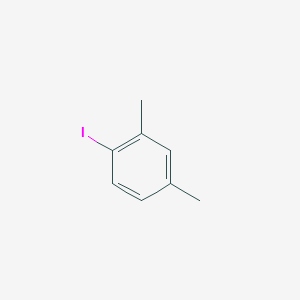

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in amination reactions of functionalized aryl bromides . This process involves the replacement of a bromine atom in an aryl bromide compound with an amine group, which can be useful in the synthesis of various organic compounds.

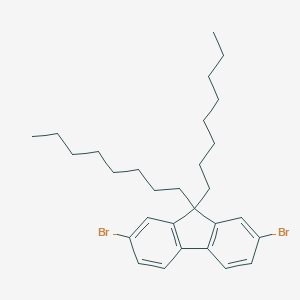

Synthesis of Organopolyphosphazenes

This compound can also be used in the synthesis of functionalized organopolyphosphazenes for in vivo applications . Organopolyphosphazenes are a class of polymers that have shown potential in various biomedical applications, such as drug delivery and tissue engineering.

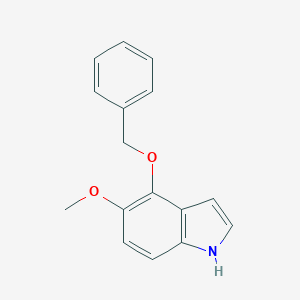

Antiproliferative Activities

“[4-(4-Methoxyphenyl)phenyl]methanamine” can be used in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities . These compounds can inhibit cell division and have potential applications in cancer treatment.

Deprotection Procedures

This compound can be used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides . This is important in peptide synthesis where protecting groups are used to prevent unwanted side reactions.

Monoamine Oxidase Inhibition

4-Methoxyphenethylamine, a related compound, has been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests potential applications in the treatment of neurological disorders.

Precursor for Other Organic Compounds

“[4-(4-Methoxyphenyl)phenyl]methanamine” can serve as a precursor for the synthesis of other organic compounds through alkylation reactions . This makes it a valuable tool in organic chemistry.

将来の方向性

作用機序

Target of Action

Similar compounds such as 4-methoxyphenethylamine are known to inhibit the monoamine oxidase , which plays a crucial role in the metabolism of monoamines in the nervous system.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets, possibly monoamine oxidase, leading to inhibition of the enzyme’s activity . This could result in an increase in the levels of monoamines in the nervous system.

Pharmacokinetics

Similar compounds are known to be primarily eliminated via the kidneys . The impact on bioavailability would depend on factors such as absorption rate, distribution within the body, metabolism rate, and excretion rate.

特性

IUPAC Name |

[4-(4-methoxyphenyl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMYHDWDAGSRFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Methoxyphenyl)phenyl]methanamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。